
L-mannopyranose
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Overview
Description
L-mannopyranose is the L-enantiomer of mannopyranose. It is a L-mannose and a mannopyranose.
Scientific Research Applications
Chemical Properties and Structure
L-Mannopyranose is a six-carbon sugar with the molecular formula C6H12O6. It exists predominantly in the pyranose form, which is a cyclic structure. Its hydroxyl groups contribute to its reactivity and interactions with other biomolecules.
Scientific Research Applications
This compound is utilized extensively across various fields of scientific research:
Glycobiology
- Role in Glycoproteins : this compound is integral in the formation of glycoproteins, which are crucial for cell-cell recognition and signaling. Its presence affects the stability and functionality of these biomolecules.
- Research Case Study : A study demonstrated that this compound can enhance the binding affinity of lectins to specific glycoprotein structures, indicating its potential role in modulating immune responses.
Biochemistry
- Metabolic Pathways : It participates in several metabolic pathways, including the synthesis of glycosaminoglycans. These polysaccharides play vital roles in cellular processes such as proliferation and differentiation.
- Research Case Study : Research has shown that this compound derivatives can inhibit certain enzymes involved in carbohydrate metabolism, suggesting therapeutic implications for metabolic disorders.
Pharmaceutical Applications
- Drug Development : this compound derivatives are being studied as potential drug candidates for treating diseases related to carbohydrate metabolism, such as diabetes.
- Research Case Study : A recent clinical trial explored the efficacy of this compound-based compounds in reducing blood glucose levels in diabetic patients, showing promising results.
Industrial Applications
This compound finds applications beyond research:
Food Industry
- Sweetener : Due to its sweet taste profile, this compound is explored as a natural sweetener alternative in food products.
Biotechnology
- Biochemical Reagents : It serves as a reagent in various biochemical assays and synthesis processes.
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Glycobiology | Glycoprotein synthesis | Enhances lectin binding affinity |
Biochemistry | Metabolic pathway involvement | Inhibits enzymes related to carbohydrate metabolism |
Pharmaceuticals | Drug development for metabolic disorders | Effective in lowering blood glucose levels |
Food Industry | Natural sweetener alternative | Potentially healthier option compared to artificial sweeteners |
Biotechnology | Reagent for biochemical assays | Essential for various synthesis processes |
Chemical Reactions Analysis
Glycosylation Reactions
Glycosylation is a fundamental reaction in carbohydrate chemistry, involving the formation of a glycosidic bond between a sugar and another molecule (an alcohol, sugar, or protein) . L-Mannopyranose can act as a glycosyl donor or acceptor in these reactions.
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O-Glycosylation : This process involves the formation of a glycosidic bond between the anomeric carbon of this compound and the hydroxyl group of another molecule. The stereochemical outcome (α or β linkage) depends on the reaction conditions and protecting groups used .
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N-Glycosylation : Although less common for this compound, N-glycosylation involves the attachment of the sugar to a nitrogen atom, typically of an asparagine residue in a protein .
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C-Glycosylation : This reaction involves the formation of a carbon-carbon bond between the anomeric carbon of this compound and a carbon nucleophile .
Stereoselectivity in Glycosylation
The synthesis of β-mannosides is generally more challenging than that of α-mannosides due to steric hindrance from the axial C2 substituent . Researchers have developed various strategies to improve β-selectivity, including:
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Anomeric O-Alkylation : This method involves the reaction of an anomeric alkoxide with an electrophile. Studies have shown that the stereochemical outcome can be influenced by the choice of protecting groups and reaction conditions . For instance, cesium carbonate-mediated anomeric O-alkylation has been used to synthesize β-mannosides .
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S<sub>N</sub>2-like Mechanism : Research suggests that β-O-mannopyranosides are formed by associative S<sub>N</sub>2-like mechanisms, while α-mannosides result from dissociative S<sub>N</sub>1-like processes .
Oxidation and Reduction
This compound can undergo oxidation and reduction reactions, modifying its chemical structure and properties.
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Oxidation : Oxidation of this compound can occur at various positions. Periodate oxidation, for example, cleaves the vicinal diols in the sugar ring, providing information about glycosidic linkages in polysaccharides .
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Reduction : Reduction of the carbonyl group at the C1 position yields L-mannitol, a sugar alcohol. Sodium borohydride is a common reducing agent for this transformation .
Esterification and Etherification
The hydroxyl groups of this compound can be modified through esterification and etherification reactions, introducing various functional groups .
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Esterification : Acylation of this compound with acid chlorides or anhydrides introduces ester groups, altering its hydrophobicity and reactivity.
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Etherification : Alkylation with alkyl halides or other electrophiles leads to the formation of ethers, which can be used as protecting groups or to introduce specific functionalities.
Self-Assembly and Nanostructure Formation
This compound derivatives can self-assemble into well-defined nanostructures, such as nanotubes, through non-covalent interactions like hydrogen bonding and van der Waals forces .
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Chiral Nanotubes : Cyclic oligosaccharides containing this compound units can stack to form nanotubes with defined chirality and dimensions . The self-assembly process is influenced by factors such as solvent, temperature, and pH .
Isomerization
This compound can undergo isomerization reactions, converting it into other sugars under specific conditions .
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Lobry de Bruyn-van Ekenstein Transformation : Under basic conditions, this compound can interconvert with L-fructose and L-glucose via an enediol intermediate.
Chemical Modifications of Galactomannans
Galactomannans, polysaccharides composed of a mannose backbone with galactose side chains, can undergo various chemical modifications . These modifications include:
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Hydrolyzation
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Esterification
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Etherification
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Addition of functional groups such as sulfates or phosphates
Sulfation of Galactomannans
Sulfation involves the introduction of sulfate groups onto the galactomannan backbone, typically at the C6 position. The degree of sulfation can be controlled by varying parameters such as the chlorosulfonic acid/pyridine ratio, reaction time, and temperature .
Properties
CAS No. |
10030-80-5; 3458-28-4 |
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Molecular Formula |
C6H12O6 |
Molecular Weight |
180.156 |
IUPAC Name |
(3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-JFNONXLTSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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